4-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Environmental Persistence and Human Exposure
Polyfluoroalkyl Chemicals in the U.S. Population
Studies have documented the widespread exposure of the general U.S. population to PFCs, highlighting the environmental persistence and human exposure to compounds like PFOS and PFOA. These compounds have been used since the 1950s in numerous commercial applications, leading to their detection in over 98% of sampled populations. Changes in manufacturing practices have significantly altered exposure levels, with geometric mean concentrations showing a marked decrease for PFOS and an increase for PFNA in recent years (Calafat et al., 2007).
Health Implications of Exposure
Association with Kidney Function
Research indicates that exposure to PFCs, including PFOS and PFOA, is associated with reduced kidney function and increased uric acid levels in adolescents. These findings suggest the potential nephrotoxic effects of PFCs, even among otherwise healthy individuals, emphasizing the need for further investigation into the health implications of these compounds (Kataria et al., 2015).
Environmental and Biological Monitoring
Perfluorinated Chemicals in Blood of Residents
Studies conducted in various regions, including Catalonia, Spain, have measured the levels of PFCs in human blood, revealing significant exposure among residents. These studies provide valuable data for monitoring environmental exposure and assessing potential health risks associated with these compounds (Ericson et al., 2007).
Implications for Human Health and Development
Exposure to PFCs and Cholesterol Levels
Investigations into the relationship between PFC serum concentrations and health outcomes have found positive associations with cholesterol levels. Such studies highlight the potential for PFCs to disrupt lipid regulation, raising concerns about their broader implications for human health (Nelson et al., 2009).
Properties
IUPAC Name |
4-[1-(2,6-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c16-13-2-1-3-14(17)15(13)23(20,21)19-9-6-12(10-19)22-11-4-7-18-8-5-11/h1-5,7-8,12H,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYHVMAEFNAMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.